molecular formula C9H8FNO2S B8777978 ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate

ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B8777978
M. Wt: 213.23 g/mol
InChI Key: ZIGXACGLYBHAFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a useful research compound. Its molecular formula is C9H8FNO2S and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Molecular Formula

C9H8FNO2S

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate

InChI

InChI=1S/C9H8FNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3

InChI Key

ZIGXACGLYBHAFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(S2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-azido-3-(4-fluorothiophen-2-yl)acrylate and ethyl 2-azido-3-(5-fluorothiophen-2-yl)acrylate (0.37 g) was dissolved in m-xylene (˜10 mL) and heated at 145° C. for 20 min in a capped 40-mL vial. The m-xylene was evaporated in vacuo and the resulting residue was chromatographed over silica gel (0 to 40% EtOAc in heptane over 30 min) to give two products: (a) 0.15 g of an impure pale oil with an Rf=0.25 (10:90 EtOAc/heptane), which stained a bright violet color when developed using anisaldehyde and heat, which was further purified via preparative HPLC using a Chromeleon purification system (methanol/0.1% formic acid-1% acetonitrile mixture in water, 50 mm Dynamax C-18, 28 mL/min (initial gradient of 20% methanol and increasing to 100% over 7 min) to give ethyl 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate (48.9 mg, 3%). tR of product: 4.2-4.4 min. 1H NMR (400 MHz, CD3CN) δ ppm 10.10 (s, 1H), 6.98-7.05 (m, 1H), 6.69 (dd, J=2.05, 0.49 Hz, 1H), 4.29 (q, J=7.09 Hz, 2H), 1.33 (t, J=7.13 Hz, 3H). 19F NMR (376 MHz, CD3CN) δ ppm −122.18 (d, J=2.29 Hz, 1F). (b) 10.5 mg of an impure pale oil with an Rf=0.30 (10:90 EtOAc/heptane), which stained a bright red color when developed using anisaldehyde and heat, was further purified via preparative HPLC as described above (40%-100% methanol over 7 min) to give ethyl 3-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylate (5.4 mg, 0.3%). tR of product: 3-3.4 min. 1H NMR (400 MHz, CD3CN) δ ppm 10.30 (s, 1H), 7.06 (t, J=2.05 Hz, 1H), 6.90 (d, J=2.54 Hz, 1H), 4.32 (q, J=7.09 Hz, 2H), 1.34 (t, J=7.10 Hz, 3H). 19F NMR (376 MHz, CD3CN) δ ppm −144.16 (t, J=2.29 Hz, 1F).
Name
ethyl 2-azido-3-(4-fluorothiophen-2-yl)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-azido-3-(5-fluorothiophen-2-yl)acrylate
Quantity
0.37 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Fluoro-thiophene-2-carbaldehyde (see, for example, Schuetz, R. D. and Nilles, G. P., J. Org. Chem., 36: 2188-90 (1971)) was annulated according to Procedure H (aldehyde and azido-acetic acid ethyl ester added as ethanol solution (0.6 M of ester); acrylate organic phase washed with saturated aqueous NaCl prior to drying; acrylate not purified).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.